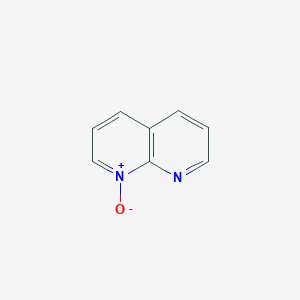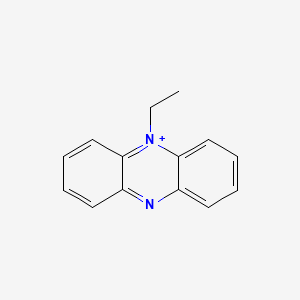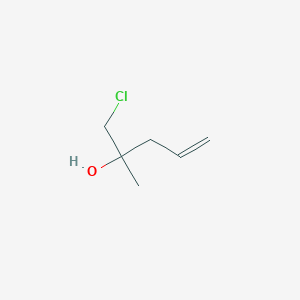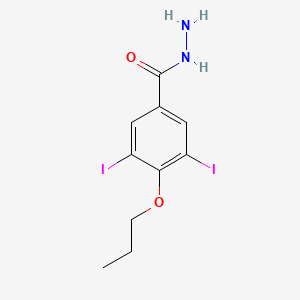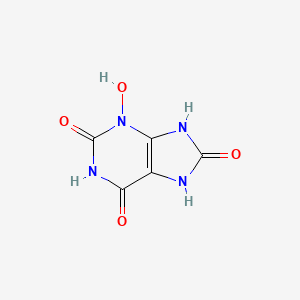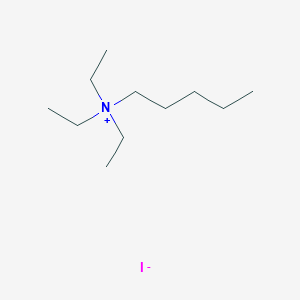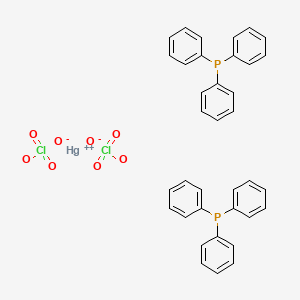
Mercury(2+);triphenylphosphane;diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+);triphenylphosphane;diperchlorate is a coordination compound that features mercury in its +2 oxidation state, coordinated with triphenylphosphane and diperchlorate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);triphenylphosphane;diperchlorate typically involves the reaction of mercury(II) salts with triphenylphosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Hg(ClO4)2+2PPh3→Hg(PPh3)2(ClO4)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Mercury(2+);triphenylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid, can oxidize the mercury center.
Reducing Agents: Such as sodium borohydride, can reduce the mercury center.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions may produce new coordination complexes with different ligands.
Scientific Research Applications
Mercury(2+);triphenylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Mercury(2+);triphenylphosphane;diperchlorate exerts its effects involves the coordination of the mercury center with various ligands. This coordination can alter the electronic properties of the mercury atom, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the mercury center.
Comparison with Similar Compounds
Similar Compounds
- Mercury(2+);bis(triphenylphosphane);diperchlorate
- Mercury(2+);tris(triphenylphosphane);diperchlorate
Comparison
Mercury(2+);triphenylphosphane;diperchlorate is unique in its specific coordination environment and the presence of diperchlorate ions. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes. Further research into its properties and applications will continue to uncover new uses and potential benefits.
Properties
CAS No. |
21393-72-6 |
|---|---|
Molecular Formula |
C36H30Cl2HgO8P2 |
Molecular Weight |
924.1 g/mol |
IUPAC Name |
mercury(2+);triphenylphosphane;diperchlorate |
InChI |
InChI=1S/2C18H15P.2ClHO4.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1(3,4)5;/h2*1-15H;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI Key |
LLILOSIWCMCSJL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



